molecular formula C21H26N4O3S B11192024 9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11192024
M. Wt: 414.5 g/mol
InChI Key: BVDPEJPCKBSKAZ-UHFFFAOYSA-N
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Description

The compound 9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic molecule featuring a fused triazoloquinazolinone core. Its structure includes:

  • A 3,4-dimethoxyphenyl substituent at position 9, which enhances lipophilicity and may influence receptor binding through electron-donating methoxy groups.
  • 6,6-dimethyl groups on the tetrahydroquinazolinone ring, improving steric stability .

Triazoloquinazolinones are recognized for diverse pharmacological applications, including antimicrobial, anticancer, and receptor modulation (e.g., RXFP4 agonism) . The target compound’s unique substituents position it as a candidate for structure-activity relationship (SAR) studies against analogs.

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-2-ethylsulfanyl-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H26N4O3S/c1-6-29-20-23-19-22-13-10-21(2,3)11-14(26)17(13)18(25(19)24-20)12-7-8-15(27-4)16(9-12)28-5/h7-9,18H,6,10-11H2,1-5H3,(H,22,23,24)

InChI Key

BVDPEJPCKBSKAZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Core Quinazolinone Framework Formation

The triazoloquinazolinone scaffold is typically constructed via a Biginelli-like multicomponent reaction. As demonstrated by Shaabani et al., cyclic β-diketones (e.g., dimedone) react with aldehydes and 3-amino-1,2,4-triazole under solvent-free conditions to form the tetrahydrotriazoloquinazolinone core . For the target compound, 3,4-dimethoxybenzaldehyde serves as the aryl aldehyde component, while dimedone (5,5-dimethylcyclohexane-1,3-dione) provides the dimethyl-substituted cyclohexenone moiety.

Reaction Conditions

  • Molar Ratio : 1:1:1 (aldehyde:dimedone:3-amino-1,2,4-triazole)

  • Temperature : 80–100°C (neat conditions)

  • Time : 2–4 hours

  • Yield : 68–75%

This step avoids toxic solvents and catalysts, aligning with green chemistry principles .

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) substituent at position 2 is introduced via a thiolation reaction. A two-step approach is employed:

  • Thione Formation : The intermediate 2-thioxo-triazoloquinazolinone is generated by treating the core with carbon disulfide (CS₂) in alkaline medium .

  • Alkylation : The thione undergoes alkylation with ethyl bromide (C₂H₅Br) in the presence of a base (e.g., K₂CO₃) to yield the ethylsulfanyl derivative .

Optimized Protocol

  • Step 1 :

    • Reagents: CS₂ (2 equiv), KOH (1.5 equiv)

    • Solvent: Ethanol (reflux, 3 hours)

    • Yield: 82%

  • Step 2 :

    • Reagents: C₂H₅Br (1.2 equiv), K₂CO₃ (2 equiv)

    • Solvent: DMF, 60°C, 4 hours

    • Yield: 76%

Ultrasound irradiation (40 kHz) reduces reaction time by 30% while maintaining yields >70% .

Functionalization of the 3,4-Dimethoxyphenyl Substituent

The 3,4-dimethoxyphenyl group is introduced at position 9 via a nucleophilic aromatic substitution or Friedländer-type condensation. A decarboxylation strategy from patent CN101475511B is adapted :

  • Decarboxylation : 3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes decarboxylation in aqueous KH₂PO₄ to form 3,4-dimethoxyphenylacetaldehyde .

  • Cyclocondensation : The aldehyde reacts with the triazoloquinazolinone intermediate under acidic conditions (e.g., p-TsOH) to form the tetrahydroquinazoline ring .

Key Data

ParameterValueSource
Decarboxylation Yield89%
Cyclocondensation Yield71%
Purity (HPLC)>99%

Industrial-Scale Optimization

For large-scale production, phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance reaction efficiency in biphasic systems . The dehydration step employs TBAB (0.05 equiv) and NaOH (0.3 equiv) in toluene/water, achieving 80% yield with a 10-minute reflux . Recrystallization in ethanol yields >99% pure product .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (s, 6H, CH₃), 2.95 (q, J=7.2 Hz, 2H, SCH₂), 3.85 (s, 6H, OCH₃), 6.80–7.10 (m, 3H, aromatic) .

  • ESI-MS : m/z 441.2 [M+H]⁺ .

Thermal Analysis

  • Melting Point : 158–160°C .

  • TGA : Decomposition onset at 210°C .

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield
Solvent-Free Eco-friendly, short reaction timeRequires high temperatures68–75%
Ultrasound Faster kinetics, energy-efficientSpecialized equipment needed70–76%
Phase-Transfer Scalable, high purityCostly catalysts80%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Notable activities include:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains.
  • Antitumor Activity : Preliminary studies suggest potential anticancer effects.
  • Anti-inflammatory Properties : Evidence indicates that it may reduce inflammation.

Antimicrobial Applications

Research has demonstrated that 9-(3,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one possesses significant antimicrobial properties.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Aspergillus niger128 µg/mL

These results indicate the compound's potential as an alternative treatment for infections caused by resistant strains.

Antitumor Applications

The compound's structure suggests potential interactions with biological targets associated with cancer cell proliferation. Initial studies have indicated:

  • Mechanisms of Action : It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress.

Case Study: Antitumor Efficacy

A study evaluated the compound's effects on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM. This suggests its potential for development into anticancer therapies.

Anti-inflammatory Applications

The anti-inflammatory properties of the compound are also noteworthy.

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines : The compound may suppress the production of cytokines such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Effects

In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a dose-dependent reduction in swelling compared to control groups.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The exact mechanism of action can vary depending on the biological context, but it often involves the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Aromatic Ring Modifications

This modification may enhance solubility but reduce membrane permeability compared to the target compound . Biological Relevance: Hydroxyl groups are associated with antioxidant activity, whereas methoxy groups may improve CNS penetration .

6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

  • Features a 4-methoxyphenyl at position 6 and a phenyl at position 7. The absence of ethylsulfanyl and dimethyl groups at position 2 and 6, respectively, reduces steric bulk and alters electronic properties. This compound’s activity in antimicrobial assays has been documented, though specific data are pending .

This analog demonstrated selective RXFP4 agonism (EC₅₀ = 0.8 µM) in cAMP inhibition assays, suggesting that halogenation at specific positions improves target selectivity .

Thiol/Ethylsulfanyl Modifications

  • The ethylsulfanyl group in the target compound contrasts with analogs bearing thiadiazole or carbothioamide moieties (e.g., 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol). Ethylsulfanyl’s moderate lipophilicity balances solubility and cell permeability, whereas bulkier thiol derivatives may hinder pharmacokinetics .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy: The target compound’s C=O stretch (1636–1640 cm⁻¹) aligns with triazoloquinazolinone analogs. The ethylsulfanyl group may exhibit a distinct S-C stretch near 650–700 cm⁻¹, absent in chlorophenyl or hydroxyl analogs .
  • ¹H NMR : The 6,6-dimethyl groups resonate as singlets at δ 1.01–1.07 ppm, consistent with analogs. The ethylsulfanyl’s CH₂ protons appear as a quartet near δ 2.5–3.0 ppm, differing from aryl protons in phenyl or chlorophenyl analogs .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields and shorter reaction times?

Methodological Answer:
Optimization involves catalyst selection and solvent-free conditions. Evidence shows that using a novel catalyst (e.g., NGPU) reduces reaction time to 30–60 minutes with yields exceeding 85% compared to traditional catalysts (e.g., HCl, 12 hours, 65% yield) . Three-component reactions under solvent-free conditions (e.g., using p-toluenesulfonic acid) also enhance efficiency by eliminating purification steps and improving atom economy . Key parameters include temperature control (80–100°C) and stoichiometric ratios of aldehydes, cyclohexane-1,3-dione, and triazole derivatives .

Basic: What characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns (e.g., C–C bond lengths <0.003 Å deviation) .
  • NMR (¹H/¹³C) identifies substituent integration (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm) and methyl/ethyl group splitting patterns .
  • HRMS validates molecular mass (e.g., [M+H]+ calculated for C₂₃H₂₈N₄O₃S: 447.1684) .

Basic: What in vitro assays are suitable for initial pharmacological profiling?

Methodological Answer:
Prioritize target-specific assays based on structural analogs:

  • cAMP inhibition assays (e.g., RXFP4 agonism in CHO cells) to assess G protein-coupled receptor activity .
  • ERK1/2 phosphorylation and β-arrestin recruitment assays to evaluate signaling pathway modulation .
  • Anticancer activity via MTT assays (e.g., IC₅₀ against MCF7/HER2 cell lines) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve RXFP4 selectivity?

Methodological Answer:
Focus on five key structural regions (Fig. 2 in ):

  • 2-Chlorophenyl/4-hydroxyphenyl substitutions modulate receptor binding affinity.
  • Cyclohexane-1,3-dione modifications alter ring strain and hydrophobic interactions.
  • Ethylsulfanyl vs. methylsulfanyl groups impact steric hindrance and ligand-receptor docking.
    Validate via iterative synthesis and parallel screening in RXFP3/RXFP4-overexpressing cells to quantify selectivity ratios .

Advanced: What computational strategies enhance molecular docking accuracy for target identification?

Methodological Answer:

  • Use AutoDock Vina or Glide with crystal structures (e.g., PDB:3LD6 for 14-α-demethylase) .
  • Validate docking poses via MD simulations (100 ns trajectories) to assess binding stability.
  • Cross-reference with experimental data (e.g., HTRF assays ) to confirm predicted IC₅₀ values.

Advanced: How can environmental fate studies be designed to assess ecological risks?

Methodological Answer:
Follow INCHEMBIOL framework :

  • Abiotic studies: Measure hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic studies: Use OECD 301D biodegradation tests in activated sludge.
  • Toxicity assays: EC₅₀ determinations in Daphnia magna and algal models.

Advanced: How should conflicting bioactivity data (e.g., RXFP4 vs. RXFP3 activity) be resolved?

Methodological Answer:

  • Dose-response refinement: Test concentrations from 1 nM–100 µM to rule out off-target effects .
  • Kinetic assays: Compare cAMP inhibition time courses (0–60 min) to differentiate receptor coupling efficiency.
  • Chiral resolution: Separate enantiomers via HPLC (Chiralpak AD-H column) to isolate stereospecific activity .

Advanced: What solvent systems minimize byproducts during triazoloquinazoline synthesis?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF) reduce imine intermediate hydrolysis but may require higher temperatures .
  • Solvent-free conditions with p-TSA minimize side reactions (e.g., dimerization) and improve yields to >90% .
  • Microwave-assisted synthesis (100 W, 80°C) reduces reaction time to 20 minutes .

Key Data from Evidence

ParameterOptimal ConditionsSource
Catalyst (yield)NGPU (85–92%) vs. HCl (65%)
Reaction time (solvent-free)20–30 mins (microwave)
RXFP4 selectivity (EC₅₀)7a: 0.8 nM vs. RXFP3: >10 µM
Anticancer activity (IC₅₀)MCF7/HER2: 12.5 µM

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